molecular formula C17H14ClNO3 B11415447 N-(4-chlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(4-chlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11415447
M. Wt: 315.7 g/mol
InChI Key: SDZATQGETSTEFC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom, a methyl group at the 3-position, and a carboxamide group at the 3-position of the isochromene ring

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzoyl chloride with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structural features allow it to interact with DNA or proteins, potentially affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isochromene scaffold, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C17H14ClNO3/c1-17(16(21)19-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)

InChI Key

SDZATQGETSTEFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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